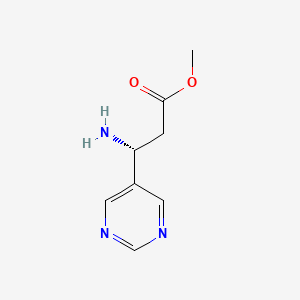
Methyl (3R)-3-amino-3-(pyrimidin-5-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-3-amino-3-(pyrimidin-5-YL)propanoate is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-amino-3-(pyrimidin-5-YL)propanoate typically involves the condensation of pyrimidine derivatives with appropriate amino acids or their esters. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another approach involves the use of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine, which, when heated with sodium methoxide in butanol, leads to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for the efficient and sustainable introduction of functional groups into organic compounds . These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(pyrimidin-5-YL)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, hydrazine hydrate, m-chloroperbenzoic acid, and various carboxylic acid chlorides. Reaction conditions often involve refluxing in solvents like butanol, xylene, or dimethylformamide .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Methyl (3R)-3-amino-3-(pyrimidin-5-YL)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl (3R)-3-amino-3-(pyrimidin-5-YL)propanoate involves its interaction with various molecular targets and pathways. For instance, pyrimidine derivatives can inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, leading to antiproliferative effects . The compound may also modulate neurotransmitter receptors, contributing to its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory properties.
Pyrimido[4,5-d]pyrimidine: Used in medicinal chemistry for its varied biological activities.
Uniqueness
Methyl (3R)-3-amino-3-(pyrimidin-5-YL)propanoate is unique due to its specific structural features, which allow for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)2-7(9)6-3-10-5-11-4-6/h3-5,7H,2,9H2,1H3/t7-/m1/s1 |
InChI Key |
CEJWKLJDPIWSBV-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CN=CN=C1)N |
Canonical SMILES |
COC(=O)CC(C1=CN=CN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















